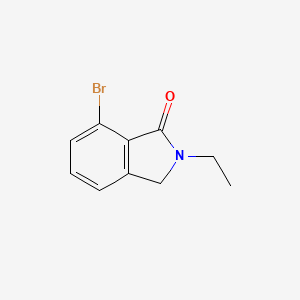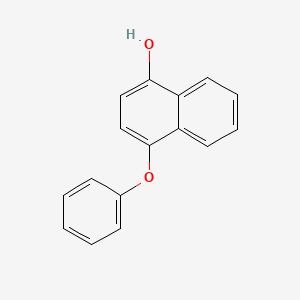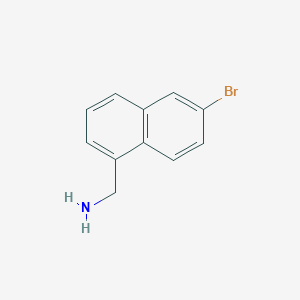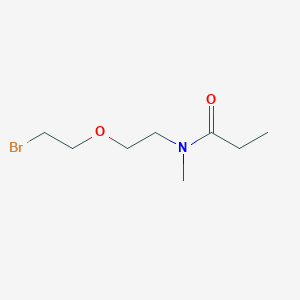
N-Ethyl-N-methylpropionamide-PEG1-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-methylpropionamide-PEG1-Br: is a compound that serves as a polyethylene glycol-derived proteolysis targeting chimera linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras, which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylpropionamide-PEG1-Br involves the reaction of N-ethyl-N-methylpropionamide with a polyethylene glycol-derived bromide. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethyl-N-methylpropionamide-PEG1-Br primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in other reactions typical for amides and polyethylene glycol derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Amide Reactions: Reagents such as acids or bases can be used to hydrolyze the amide bond under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a suitable nucleophile will replace the bromide group with the nucleophile .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-methylpropionamide-PEG1-Br is widely used in scientific research, particularly in the development of proteolysis targeting chimeras. These chimeras are valuable tools in chemical biology and drug discovery as they enable the selective degradation of target proteins. This compound is also used in the synthesis of other complex molecules and in studies involving protein-protein interactions .
Wirkmechanismus
The mechanism of action of N-Ethyl-N-methylpropionamide-PEG1-Br involves its role as a linker in proteolysis targeting chimeras. These chimeras contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The proteolysis targeting chimera brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
- N-Ethyl-N-methylpropionamide-PEG2-Br
- N-Ethyl-N-methylpropionamide-PEG3-Br
- N-Ethyl-N-methylpropionamide-PEG4-Br
Comparison: N-Ethyl-N-methylpropionamide-PEG1-Br is unique due to its specific polyethylene glycol chain length, which can influence the solubility, stability, and overall effectiveness of the proteolysis targeting chimera. Longer polyethylene glycol chains, such as those in N-Ethyl-N-methylpropionamide-PEG2-Br or N-Ethyl-N-methylpropionamide-PEG3-Br, may offer different pharmacokinetic properties and interactions with target proteins .
Eigenschaften
Molekularformel |
C8H16BrNO2 |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide |
InChI |
InChI=1S/C8H16BrNO2/c1-3-8(11)10(2)5-7-12-6-4-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
OLYGJISQVORUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C)CCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



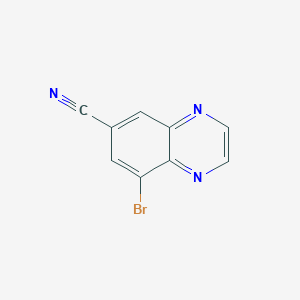

![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)


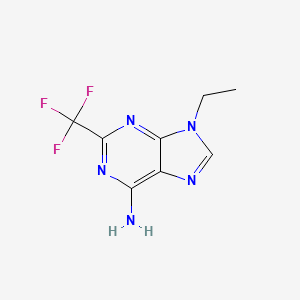
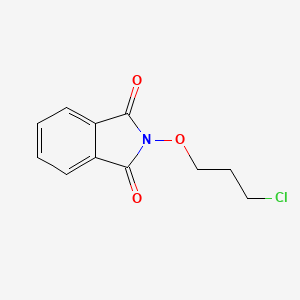
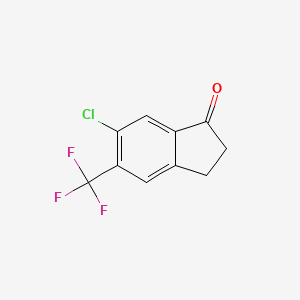
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
